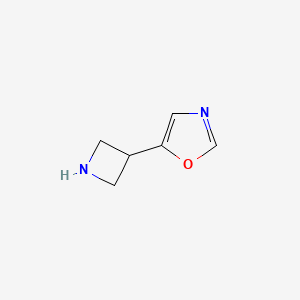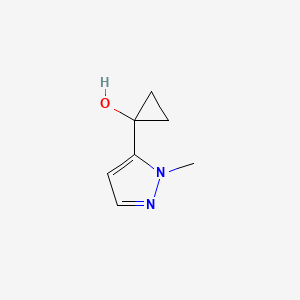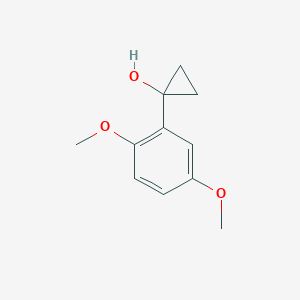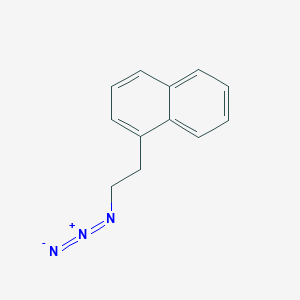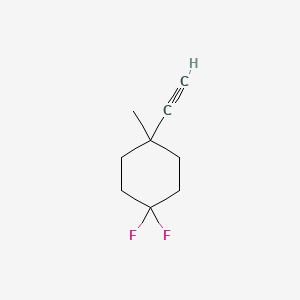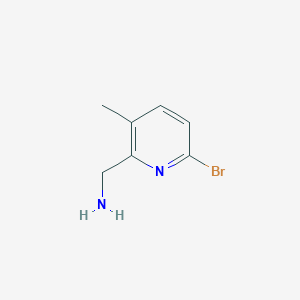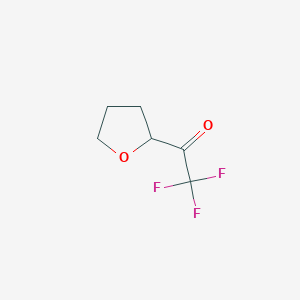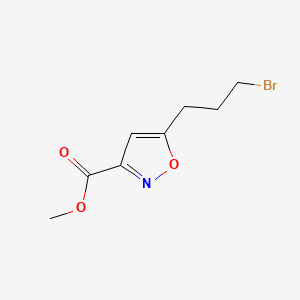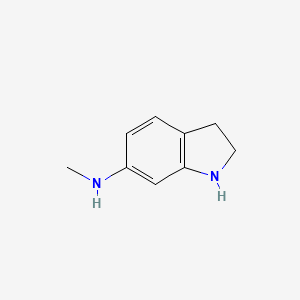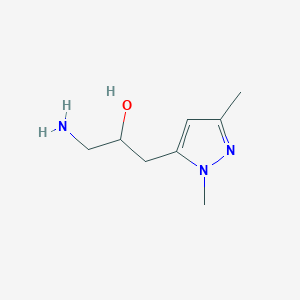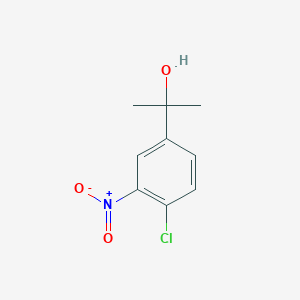![molecular formula C13H18BrFN2O2 B13590246 tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate: is a synthetic organic compound with the molecular formula C13H18BrFN2O2 and a molecular weight of 333.1966 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a nitro compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical reactions makes it a valuable tool for creating drug candidates with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
tert-Butyl (3-aminopropyl)carbamate: This compound has a similar carbamate structure but lacks the bromo and fluoro substituents.
tert-Butyl (4-Bromophenyl)carbamate: This compound contains a bromo substituent but does not have the aminoethyl group.
tert-Butyl (2- (2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has both bromo and chloro substituents but differs in the overall structure.
Uniqueness: tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the aminoethyl and carbamate groups. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H18BrFN2O2 |
|---|---|
Peso molecular |
333.20 g/mol |
Nombre IUPAC |
tert-butyl N-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18) |
Clave InChI |
HTXFLUFCYAGYEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)

